(R)-(+)-3-Benzyloxy-1,2-propanediol
Overview
Description
(R)-(+)-3-Benzyloxy-1,2-propanediol is a chemical compound with significant interest in scientific research due to its unique properties and potential applications in various fields, such as materials science and organic chemistry.
Synthesis Analysis
The synthesis of 1,2-Propanediol derivatives like (R)-(+)-3-Benzyloxy-1,2-propanediol can involve biotechnological methods. For example, Altaras and Cameron (1999) describe producing enantiomerically pure R-1,2-PD from glucose in Escherichia coli expressing NADH-linked glycerol dehydrogenase genes (Altaras & Cameron, 1999).
Molecular Structure Analysis
The molecular structure of (R)-(+)-3-Benzyloxy-1,2-propanediol is characterized by its benzyloxy group attached to a propanediol backbone. The structure can be optimized using computational methods such as B3LYP as shown by Arjunan et al. (2015) for related aromatic epoxides (Arjunan et al., 2015).
Chemical Reactions and Properties
The compound can undergo various chemical reactions due to the functional groups it contains. For example, reactions involving C-H functionalization and annulation are possible, as described by Yuan et al. (2019) in their synthesis of benzofuran-3(2H)-one scaffolds (Yuan et al., 2019).
Physical Properties Analysis
The physical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol, such as melting and boiling points, solubility, and density, can be determined experimentally. These properties are crucial for its handling and application in various processes.
Chemical Properties Analysis
The chemical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol, including its reactivity, stability, and interaction with other substances, are influenced by its molecular structure. Studies like those conducted by Arjunan et al. (2015) provide insight into the electronic properties, such as HOMO and LUMO energies, which are significant for understanding its chemical behavior (Arjunan et al., 2015).
Scientific Research Applications
Metabolic Engineering :
- (R)-1,2-Propanediol (R-1,2-PD) has been produced from glucose in Escherichia coli, indicating potential for renewable resource-based production of this compound (Altaras & Cameron, 1999).
- Enhanced production of (R)-1,2-Propanediol in metabolically engineered Escherichia coli shows promise for higher yield processes in biotechnology (Altaras & Cameron, 2000).
Enzymology and Biocatalysis :
- Enantioselective properties of the epoxide hydrolase from Yarrowia lipolytica for the conversion of benzyl glycidyl ether to (S)-3-benzyloxy-1,2-propanediol suggest potential applications in pharmaceutical synthesis (Bendigiri et al., 2018).
- Lipase-catalyzed resolution of 3-(aryloxy)-1,2-propanediol derivatives, like (R)-(+)-3-Benzyloxy-1,2-propanediol, indicates potential for enantioselective synthesis in organic chemistry (Theil et al., 1995).
Synthetic Chemistry :
- Synthesis of chiral objects with dendritic architecture using (R)-(+)-3-Benzyloxy-1,2-propanediol demonstrates applications in the design of novel macromolecular structures (Peerlings et al., 1998).
- Direct hydrogenolysis of glycerol into 1,3-propanediol over rhenium-modified iridium catalyst, where compounds like (R)-(+)-3-Benzyloxy-1,2-propanediol can be intermediates, highlights potential applications in chemical catalysis (Nakagawa et al., 2010).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.
For a specific compound like “®-(+)-3-Benzyloxy-1,2-propanediol”, you would need to consult the primary literature or databases like PubChem, SciFinder, or Reaxys for this information. If you have access to these resources, they can be very helpful for finding information on specific compounds. If you don’t have access, you might be able to request the information from a librarian or a chemist. Please note that not all compounds will have information available in all of these categories, especially if they are not well-studied.
properties
IUPAC Name |
(2R)-3-phenylmethoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-3-Benzyloxy-1,2-propanediol |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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